3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one is an organic compound that features a bromophenyl group attached to a hydroxypyrrolidinyl propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The construction of the pyrrolidine ring, often through cyclization reactions.
Attachment of Propanone Group: The final step involves attaching the propanone group to the bromophenyl-pyrrolidine structure.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, potentially modulating signal transduction pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
- 3-(3-Chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one
- 3-(3-Fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one
- 3-(3-Methylphenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s reactivity in substitution reactions.
- Biological Activity: The different halogen atoms or substituents can affect the compound’s interaction with biological targets, potentially leading to variations in efficacy and potency.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-3-1-2-10(8-11)4-5-13(17)15-7-6-12(16)9-15/h1-3,8,12,16H,4-7,9H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBRTPVQAOUPW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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